molecular formula C8H18Cl2N2O2 B1285104 2-Piperazin-1-ylbutanoic acid dihydrochloride CAS No. 1051369-22-2

2-Piperazin-1-ylbutanoic acid dihydrochloride

Cat. No. B1285104
M. Wt: 245.14 g/mol
InChI Key: NMACLUOHDUQDIK-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylbutanoic acid dihydrochloride is a derivative of piperazine, a heterocyclic organic compound. While the specific compound is not directly discussed in the provided papers, piperazine derivatives are known for their utility in the synthesis of biologically active compounds and as scaffolds in combinatorial chemistry . Piperazic acids, closely related to piperazines, are non-proteinogenic amino acids that have unique conformational properties and are used in the synthesis of piz-containing oligopeptides .

Synthesis Analysis

The synthesis of piperazine derivatives often begins with commercially available piperazine or its derivatives. For instance, differentially protected 2-(hydroxymethyl)piperazines can be synthesized from (2S)-piperazine-2-carboxylic acid dihydrochloride, which is an optically active starting material . The synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, involves a multi-step process including alkylation, acidulation, and reduction of nitro groups, among other steps, with a total yield of 48.2% . These methods highlight the complexity and the multi-step nature of synthesizing piperazine derivatives.

Molecular Structure Analysis

Piperazine derivatives exhibit a range of molecular structures depending on the substituents attached to the piperazine ring. The unique conformational properties of piperazic acids, for example, make them rigid proline equivalents, which are useful in studying peptide turn mimics . The structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H-NMR, indicating the importance of spectroscopic techniques in analyzing the molecular structure of piperazine derivatives .

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. They can undergo alkylation, arylation, acylation, and reductive amination . Piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility and environmental friendliness as a catalyst . The ability to catalyze reactions in water without the need for column chromatographic separation is particularly attractive for green chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. While the specific properties of 2-Piperazin-1-ylbutanoic acid dihydrochloride are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. They are often solid at room temperature and can be differentially protected to enhance their reactivity or stability for further chemical synthesis . The conformational rigidity of piperazic acids suggests that these compounds can have significant effects on the physical properties of the molecules they are incorporated into, such as oligopeptides .

properties

IUPAC Name

2-piperazin-1-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-2-7(8(11)12)10-5-3-9-4-6-10;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMACLUOHDUQDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-ylbutanoic acid dihydrochloride

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